4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline
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Overview
Description
4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, an imidazole ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the imidazole ring: This step involves the cyclization of a suitable precursor, such as an α-haloketone, with an amine.
Coupling of the fluorophenyl group: This can be done using a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated intermediate.
Final coupling with aniline: The final step involves the reaction of the intermediate with aniline under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance binding affinity and specificity, while the oxadiazole and imidazole rings can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-((4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline
- 4-((4-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline
- 4-((4-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline
Uniqueness
The uniqueness of 4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)aniline lies in the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug discovery and development.
Properties
IUPAC Name |
4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O/c19-14-3-1-2-13(8-14)17-22-18(25-23-17)16-10-24(11-21-16)9-12-4-6-15(20)7-5-12/h1-8,10-11H,9,20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWRDDDPKQGUBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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